Stereochemical Configuration: (E)-Feruloyl Isomer Differentiated from (Z)-Isomer
Phytochemical investigation of Uncaria lancifolia isolated both 9-O-(Z)-feruloyllariciresinol (compound 13) and 9-O-(E)-feruloyllariciresinol (compound 14), demonstrating that the (E)-feruloyl geometry is a distinct stereochemical entity [1]. Commercial 9-O-Feruloyllariciresinol is supplied as the (E)-isomer (CAS 60337-67-9), whereas the (Z)-isomer remains uncharacterized in terms of commercial availability or biological activity. No direct activity comparison between isomers is available.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (E)-feruloyl geometry (compound 14) |
| Comparator Or Baseline | (Z)-feruloyl geometry (compound 13) |
| Quantified Difference | Not available (isomers differentiated only by NMR) |
| Conditions | Isolation from 95% ethanol extract of Uncaria lancifolia; structural elucidation by 1D and 2D NMR |
Why This Matters
The specific (E)-feruloyl configuration is a defining quality attribute; procurement of the correct isomer ensures consistency with published isolation protocols and avoids unintended stereochemical variability.
- [1] Yang L, Xiao CG, Hai QS, et al. Phenolic Constituents from Uncaria lancifolia. Natural Product Research and Development, 2018, 30(9): 1558-1564. View Source
